molecular formula C25H19N5O3 B2793538 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1795360-91-6

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2793538
CAS No.: 1795360-91-6
M. Wt: 437.459
InChI Key: TZSNIYJSSHCKOI-UHFFFAOYSA-N
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Description

The compound contains an imidazo[1,2-a]pyridine core, which is a fused ring system consisting of an imidazole ring and a pyridine ring . This core is known to exhibit a wide range of pharmacological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Molecular Structure Analysis

The molecular structure of the compound can be elucidated using various spectroscopic techniques including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present and the reaction conditions. For instance, the imidazo[1,2-a]pyridine core can undergo various reactions depending on the substituents and reaction conditions .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For instance, some imidazo[1,2-a]pyridine derivatives have been found to inhibit enzymes like Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX) .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O3/c1-33-21-15-23(31)30(17-9-3-2-4-10-17)28-24(21)25(32)27-19-12-6-5-11-18(19)20-16-29-14-8-7-13-22(29)26-20/h2-16H,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSNIYJSSHCKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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